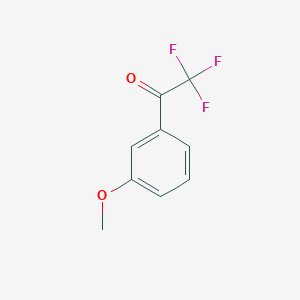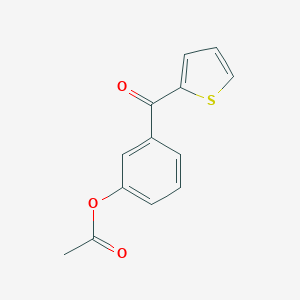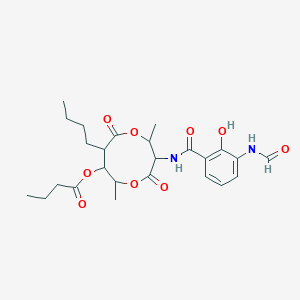
Antimycin A4
Übersicht
Beschreibung
Antimycin A4 is a component of the antimycin A complex and an inhibitor of ATP-citrate lyase . It exhibits broad biological activity as an antifungal, anthelmintic, insecticidal, antiviral, and antitumor active .
Synthesis Analysis
The discovery of the gene cluster encoding antimycin biosynthesis in 2011 has facilitated rapid progress in understanding the unusual biosynthetic pathway . The method for analyzing the components present in the antimycin A complex is based on the pyrolysis of the antimycin A complex and subsequent gas-liquid chromatography of the pyrolysate .Chemical Reactions Analysis
The product is a mixture of antimycins, each with a unique molecular weight. The approximate molecular weights (g/mole) for the components are A1: 548.6; A2: 534.6; A3: 520.6; A4:506.6 .Wissenschaftliche Forschungsanwendungen
Inhibitor of Aerobic Respiration
Antimycin A4 is known for its action as a potent inhibitor of aerobic respiration . It specifically inhibits the mitochondrial respiratory chain and binds to the Qi site of the cytochrome bc1 complex .
Structural Modification Research
Due to its unique structure and extremely high activity, Antimycin A4 has been the subject of extensive research into structural modifications . This research aims to enhance its properties and potentially discover new applications.
Fungicide
Antimycin A4 first attracted interest due to its toxicity towards a number of pathogenic fungi . This makes it a potential candidate for use as a fungicide in agricultural applications.
Fish Poison
Commercially, one of the most promising uses of Antimycin A4 is as a fish poison for the removal of undesirable fish from lakes and ponds . This application is particularly useful in fisheries management and conservation efforts.
Study of Reactive Oxygen Species Production
Antimycin A4 is used to study the specific sites of reactive oxygen species production in mitochondria isolated from skeletal muscle of chronic obstructive pulmonary disease patients . This research could lead to a better understanding of the disease and potential treatments.
Study of Local Oxidative Stress Induced by Exercise
In relation to the above, Antimycin A4 is also used to study its relationship with local oxidative stress induced by exercise . This could provide valuable insights into the effects of exercise on the body at a cellular level.
Wirkmechanismus
Target of Action
Antimycin A4, an active component of the antimycin A antibiotic complex, primarily targets the Complex III (cytochrome c reductase) of the mitochondrial electron transport chain . This complex plays a crucial role in aerobic respiration, a process vital for energy production within cells .
Mode of Action
Antimycin A4 inhibits the function of Complex III by preventing the transfer of electrons between the b-cytochromes and ubiquinone at the Qi (inner) site of the complex . This inhibition disrupts the Q-cycle of enzyme turnover, thereby halting cellular respiration . Additionally, Antimycin A4 has been found to inhibit ATP-citrate lyase, an enzyme involved in lipid metabolism, with a Ki value of 64.8 μM .
Biochemical Pathways
The primary biochemical pathway affected by Antimycin A4 is the electron transport chain in mitochondria . By inhibiting Complex III, Antimycin A4 disrupts the normal flow of electrons, which can lead to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy. Additionally, the inhibition of Complex III leads to the stabilization of the ubisemiquinone radical at the Qo (outer) site of the complex, resulting in increased production of reactive oxygen species (ROS) .
Result of Action
The inhibition of Complex III by Antimycin A4 leads to a disruption in cellular respiration, which can result in a decrease in ATP production . This can have wide-ranging effects on cellular functions, as ATP is the primary energy currency of the cell. Additionally, the increased production of ROS can lead to oxidative stress, which can cause damage to cellular components and potentially lead to cell death .
Safety and Hazards
Zukünftige Richtungen
Antimycin A4 has attracted attention as a potent and selective inhibitor of the mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL . This inhibition is independent of the main mode of action of antimycins, suggesting that antimycins have great potential as anticancer drugs used in combination with existing chemotherapeutics .
Eigenschaften
IUPAC Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANSQKXOLFAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimycin A4 | |
CAS RN |
27220-59-3 | |
| Record name | Antimycin A4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



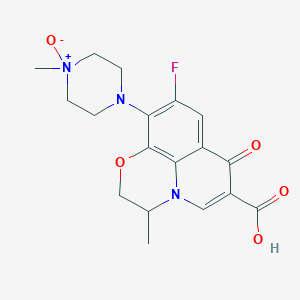
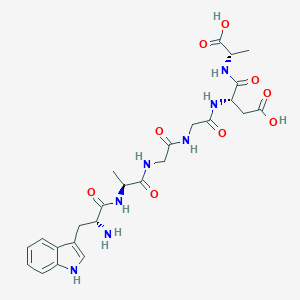
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)

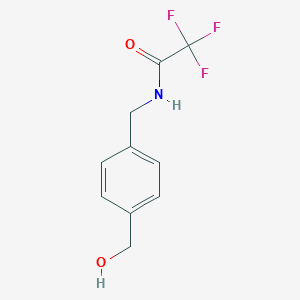
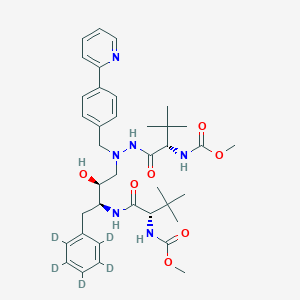
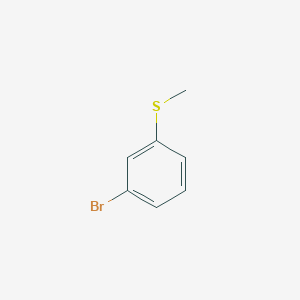
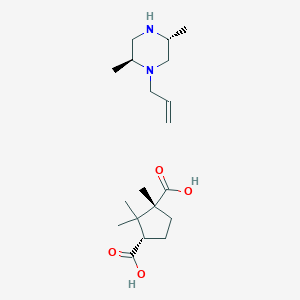

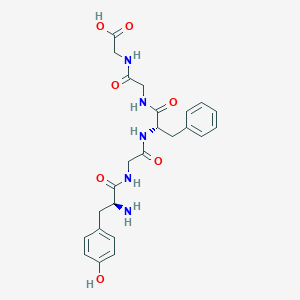
![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

